Cas no 25631-05-4 (4-Fluoro-DL-tryptophan)

4-Fluoro-DL-tryptophan is a fluorinated derivative of the amino acid tryptophan, where a fluorine atom is introduced at the 4-position of the indole ring. This modification enhances its utility in biochemical and pharmaceutical research, particularly in studies involving protein structure, enzyme mechanisms, and metabolic pathways. The fluorine substitution can influence electronic properties and steric interactions, making it valuable for probing biological systems or as a precursor in synthetic chemistry. Its racemic (DL) form allows for broad applicability in non-stereoselective contexts. The compound is often employed as a tool in fluorescence labeling, NMR studies, or as an intermediate in the development of bioactive molecules.
4-Fluoro-DL-tryptophan structure
4-Fluoro-DL-tryptophan structure
Product name:4-Fluoro-DL-tryptophan
CAS No:25631-05-4
MF:C11H11FN2O2
MW:222.215646028519
MDL:MFCD00039689
CID:253495
PubChem ID:101198

4-Fluoro-DL-tryptophan Chemical and Physical Properties

Names and Identifiers

    • Tryptophan, 4-fluoro-
    • 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • 4-FLUORO-DL-TRYPTOPHAN
    • H-Trp(4-F)-OH
    • 4-Fluorotryptophan
    • 4-Fluortryptophan
    • AmbotzHAA7800
    • DL-4-FLUOROTRYPTOPHAN
    • L-Tryptophan,4-fluoro
    • Tryptophan,4-fluoro
    • 4-Fluoro-D,L-tryptophan
    • (S)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
    • L-Tryptophan, 4-fluoro-
    • 4-Fluoro-DL-tryptophan, crystalline
    • SBB096295
    • NSC529108
    • PC9228
    • 5615AH
    • DTXSID30275961
    • AKOS022929311
    • CS-0186533
    • EN300-369983
    • A817932
    • SCHEMBL1727642
    • FT-0618531
    • F-6800
    • MFCD00039689
    • CHEMBL4078473
    • PD042105
    • A50405
    • 25631-17-8
    • 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoicacid
    • NSC 529108
    • SCHEMBL18029333
    • NSC-529108
    • 25631-05-4
    • FS-6606
    • DB-046742
    • 4-Fluoro-DL-tryptophan
    • MDL: MFCD00039689
    • Inchi: 1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)
    • InChI Key: DEBQMEYEKKWIKC-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C2=C1C(=C([H])N2[H])C([H])([H])C([H])(C(=O)O[H])N([H])[H]

Computed Properties

  • Exact Mass: 222.080456g/mol
  • Surface Charge: 0
  • XLogP3: -1.1
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 222.080456g/mol
  • Monoisotopic Mass: 222.080456g/mol
  • Topological Polar Surface Area: 79.1Ų
  • Heavy Atom Count: 16
  • Complexity: 275
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Whitish crystals
  • Density: 1.442
  • Boiling Point: 450.7°Cat760mmHg
  • Flash Point: 226.4°C
  • Refractive Index: 1.673
  • PSA: 79.11000
  • LogP: 1.96170
  • Solubility: Not determined

4-Fluoro-DL-tryptophan Security Information

  • Hazard Statement: Irritant
  • WGK Germany:3
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C

4-Fluoro-DL-tryptophan Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Fluoro-DL-tryptophan Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-369983-0.05g
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 95.0%
0.05g
$372.0 2025-03-18
Ambeed
A901033-100mg
2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 97%
100mg
$84.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EQ950-50mg
4-Fluoro-DL-tryptophan
25631-05-4 97%
50mg
516.0CNY 2021-07-17
TRC
F256885-50mg
4-Fluoro-DL-tryptophan
25631-05-4
50mg
$ 210.00 2022-06-05
Ambeed
A901033-250mg
2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 97%
250mg
$161.0 2025-02-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F169074-100mg
4-Fluoro-DL-tryptophan
25631-05-4 98%
100mg
¥624.90 2023-09-02
TRC
F256885-100mg
4-Fluoro-DL-tryptophan
25631-05-4
100mg
$ 330.00 2022-06-05
abcr
AB232893-1 g
4-Fluoro-DL-tryptophan, 97% (H-DL-Trp(4-F)-OH); .
25631-05-4 97%
1g
€743.70 2023-04-27
Enamine
EN300-369983-0.25g
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid
25631-05-4 95.0%
0.25g
$407.0 2025-03-18
abcr
AB232893-250 mg
4-Fluoro-DL-tryptophan, 97% (H-DL-Trp(4-F)-OH); .
25631-05-4 97%
250mg
€338.40 2023-04-27

Additional information on 4-Fluoro-DL-tryptophan

4-Fluoro-DL-tryptophan (CAS No. 25631-05-4): A Comprehensive Overview

4-Fluoro-DL-tryptophan (CAS No. 25631-05-4) is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural and functional properties. This compound is a fluorinated derivative of tryptophan, an essential amino acid involved in various biological processes, including protein synthesis and neurotransmitter regulation. The introduction of a fluorine atom at the 4-position of the indole ring imparts distinct characteristics to the molecule, making it a valuable tool in both academic research and pharmaceutical development.

The fluorination of tryptophan has been explored for its potential to enhance the metabolic stability and pharmacokinetic properties of peptides and proteins. Fluorine, being the most electronegative element, can significantly alter the electronic environment around the indole ring, leading to changes in hydrogen bonding, hydrophobicity, and overall conformational dynamics. These modifications can improve the bioavailability and half-life of therapeutic peptides, making 4-Fluoro-DL-tryptophan an attractive candidate for drug design.

Recent studies have highlighted the role of 4-Fluoro-DL-tryptophan in modulating the activity of serotonin receptors, which are crucial for regulating mood, appetite, and sleep. Serotonin receptors are G-protein coupled receptors (GPCRs) that play a central role in various neurological disorders, including depression, anxiety, and schizophrenia. By fine-tuning the interaction between serotonin and its receptors, 4-Fluoro-DL-tryptophan could potentially offer new therapeutic avenues for these conditions.

In addition to its potential as a therapeutic agent, 4-Fluoro-DL-tryptophan has also been utilized as a probe in structural biology and biophysical studies. The presence of the fluorine atom allows for enhanced detection and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods can provide detailed insights into the conformational changes and binding interactions of proteins containing 4-Fluoro-DL-tryptophan, contributing to a deeper understanding of protein function and dynamics.

The synthesis of 4-Fluoro-DL-tryptophan involves several well-established chemical reactions, including fluorination of indole derivatives and subsequent amino acid coupling. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both research and industrial applications. For instance, transition metal-catalyzed fluorination reactions have been optimized to achieve high yields and selectivity, reducing the overall cost and environmental impact of the synthesis process.

Clinical trials involving 4-Fluoro-DL-tryptophan are still in their early stages, but preliminary results are promising. Studies have shown that this compound can effectively cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system (CNS) disorders. The ability to penetrate the BBB without causing significant side effects is a significant advantage for 4-Fluoro-DL-tryptophan, as many existing treatments struggle with this challenge.

Moreover, 4-Fluoro-DL-tryptophan has been investigated for its potential neuroprotective properties. Oxidative stress is a common feature in many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The presence of the fluorine atom in 4-Fluoro-DL-tryptophan may confer antioxidant properties that could help mitigate oxidative damage to neurons. Preclinical studies have demonstrated that treatment with 4-Fluoro-DL-tryptophan can reduce oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent.

In conclusion, 4-Fluoro-DL-tryptophan (CAS No. 25631-05-4) represents a promising compound with diverse applications in medicinal chemistry and biochemistry. Its unique structural features make it an ideal candidate for enhancing the stability and efficacy of therapeutic peptides and proteins. Additionally, its potential as a probe in structural biology and its neuroprotective properties further underscore its significance in both research and clinical settings. As ongoing studies continue to uncover new insights into its mechanisms of action, 4-Fluoro-DL-tryptophan is poised to play an increasingly important role in advancing our understanding of biological systems and developing novel therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:25631-05-4)4-Fluoro-DL-tryptophan
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